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Compound of Interest

Compound Name: p-Mentha-1,5-dien-8-ol

Cat. No.: B156283

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
monoterpenoid alcohol, p-Mentha-1,5-dien-8-ol (CAS RN: 1686-20-0).[1][2] Intended for
researchers, scientists, and professionals in drug development, this document compiles
essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols to aid in the identification and characterization
of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for p-Mentha-1,5-dien-8-ol, a
compound with the molecular formula C10H160 and a molecular weight of 152.23 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectral Data

A definitive, experimentally determined *H NMR spectrum with complete assignment of
chemical shifts, multiplicities, and coupling constants for p-Mentha-1,5-dien-8-ol is not readily
available in the public domain at the time of this publication. The expected proton environments
are outlined below based on the molecular structure.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b156283?utm_src=pdf-interest
https://www.benchchem.com/product/b156283?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1686200&Units=CAL&Mask=2000&Type=LINEAR-RI-POLAR-RAMP
https://www.benchchem.com/product/b156283?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1686200&Units=CAL&Mask=2000&Type=LINEAR-RI-POLAR-RAMP
https://www.benchchem.com/product/b156283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton Assignment Expected Chemical Shift o
(Tentative) (opm) Expected Multiplicity
H-1 Olefinic region Multiplet

H-5 Olefinic region Multiplet

H-4 Allylic proton Multiplet

H-3, H-6 Allylic/Aliphatic protons Multiplets

-CHs (on ring) Aliphatic region Singlet or Doublet
-CHs (isopropy!l) Aliphatic region Singlets

-OH Variable Singlet (broad)

13C NMR (Carbon-13 NMR) Spectral Data

A study by Boti et al. (2006) analyzed the chemical composition of Juniperus oxycedrus ssp.
oxycedrus berry and leaf oils, which included the identification of p-Mentha-1,5-dien-8-ol using
13C NMR in combination with other techniques. While the full dataset from this specific
publication is not publicly accessible, the presence of this compound was confirmed through
their analysis.[2] The expected carbon environments are listed below.

Carbon Assignment (Tentative) Expected Chemical Shift (ppm)
C-8 (C-OH) 70-80

C-1, C-5, C-2, C-6 (Olefinic) 100-150

C-4 (Allylic CH) 40-60

C-3 (Aliphatic CH2) 20-40

C-7 (Ring CHs) 15-25

C-9, C-10 (Isopropyl CHs) 20-30

Infrared (IR) Spectroscopy
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The IR spectrum of p-Mentha-1,5-dien-8-ol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3400 (broad) O-H Stretching
~3010-3080 C-H (alkene) Stretching
~2850-2960 C-H (alkane) Stretching
~1640-1680 Cc=C Stretching
~1450 C-H Bending

~1375 C-H (gem-dimethyl) Bending

~1000-1200 C-O Stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of p-Mentha-1,5-dien-8-ol is available in the NIST

WebBook.[1][2] The fragmentation pattern is a key tool for its identification.

m/z (Mass-to-Charge Ratio)

Relative Intensity (%)

Possible Fragment lon

152 Present (low intensity) [M]* (Molecular lon)
137 High [M - CHs]*
119 Moderate [M - CHs - H20]*
93 High [C7Ho]*
77 Moderate [CeHs]*
CsH7O]* (from cleavage alpha
> High '[0 the h]ydioxyl group) o
43 High [CsH7]* (isopropyl cation)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are tailored for the analysis of a monoterpenoid alcohol like p-Mentha-1,5-dien-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

p-Mentha-1,5-dien-8-ol sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated chloroform (CDCIs)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard
Procedure:

o Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6 mL of
CDCls containing 0.03% TMS in a clean, dry NMR tube.

 Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCls. Perform
automatic or manual shimming to optimize the magnetic field homogeneity.

e 'H NMR Acquisition:

o Set the spectral width to cover a range of 0-12 ppm.

[¢]

Use a standard 30° or 45° pulse.

[¢]

Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.

[e]

Set a relaxation delay (d1) of 1-2 seconds.
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o Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:
o Switch the probe to the 13C frequency.
o Set the spectral width to cover a range of 0-220 ppm.
o Use a proton-decoupled pulse sequence.
o Set the number of scans to 1024 or more, depending on the sample concentration.
o Use a relaxation delay of 2-5 seconds.
o Acquire the FID.

o Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline
correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

e p-Mentha-1,5-dien-8-ol (liquid)

o FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.
o Dropper or pipette

Procedure (using NaCl/KBr plates):

o Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.

o Place the second salt plate on top and gently rotate to create a thin, uniform film.

e Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.
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o Data Acquisition:
o Collect a background spectrum of the empty spectrometer.
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

p-Mentha-1,5-dien-8-ol sample

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Volatile solvent (e.g., hexane or dichloromethane)

Microsyringe
Procedure (GC-MS):

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent.

e GC Conditions:

o Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pum film
thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injector Temperature: 250 °C.
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o Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to
280 °C and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 500.

« Injection and Acquisition: Inject 1 pL of the prepared sample solution into the GC-MS. The
data system will acquire the mass spectra of the components as they elute from the GC
column.

o Data Analysis: Identify the peak corresponding to p-Mentha-1,5-dien-8-ol based on its
retention time and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and
characterization of a chemical compound like p-Mentha-1,5-dien-8-ol.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156283#spectroscopic-data-of-p-mentha-1-5-dien-8-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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